molecular formula C17H24ClNO2 B2878953 4-(4-Chloro-3,5-dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one CAS No. 786661-10-7

4-(4-Chloro-3,5-dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one

Cat. No.: B2878953
CAS No.: 786661-10-7
M. Wt: 309.83
InChI Key: HICOAXXLFFQXGK-UHFFFAOYSA-N
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Description

4-(4-Chloro-3,5-dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by a butan-1-one backbone substituted with a piperidin-1-yl group at position 1 and a 4-chloro-3,5-dimethylphenoxy moiety at position 3.

Properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-1-piperidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-13-11-15(12-14(2)17(13)18)21-10-6-7-16(20)19-8-4-3-5-9-19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICOAXXLFFQXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reaction: Starting with 4-chloro-3,5-dimethylphenol, reacting it with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the corresponding ether.

  • Esterification Reaction: Reacting 4-chloro-3,5-dimethylphenol with butanoyl chloride in the presence of a base to form the ester intermediate, followed by reaction with piperidine to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the chloro group, potentially leading to the formation of aniline derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions involving polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Aniline derivatives and other reduced forms.

  • Substitution Products: Various substituted phenols and piperidines.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate enzyme mechanisms or cellular pathways. Medicine: Industry: The compound can be used in the manufacture of specialty chemicals, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 4-(4-Chloro-3,5-dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Properties of Piperidin-1-yl Butan-1-one Analogs

Compound Name Substituents (Aromatic Ring) Melting Point (°C) IR (cm⁻¹, Key Peaks) LC/MS-MS (M+H+) Yield (%)
4-(4’-Hydroxydiphenylmethyl)piperidin-1-yl-1-(4-methylphenyl)butan-1-one (2r) 4-methylphenyl 191 2358, 1681, 1596, 1489 428.32 13
4-(4’-Hydroxydiphenylmethyl)piperidin-1-yl-1-(4-ethylphenyl)butan-1-one (2s) 4-ethylphenyl 204 2968, 1687, 1606 442.32 20
4-(4’-Hydroxydiphenylmethyl)piperidin-1-yl-1-(4-n-propylphenyl)butan-1-one (2t) 4-n-propylphenyl 182 3182, 1684, 1602 456.24 10
Target Compound 4-chloro-3,5-dimethylphenoxy Not reported Hypothesized: ~1680 (C=O), ~1250 (C-O) Predicted: ~378.89 Unknown

Key Observations:

  • Substituent Effects: The target compound’s 4-chloro-3,5-dimethylphenoxy group introduces steric bulk and electron-withdrawing effects, likely increasing melting point and lipophilicity compared to alkyl-substituted analogs (e.g., 2r, 2s).
  • Spectroscopic Data: The carbonyl (C=O) stretch in IR (~1680 cm⁻¹) is consistent across analogs . However, the chloro and methyl groups may shift aromatic C-H and C-Cl vibrations (e.g., ~750–600 cm⁻¹ for C-Cl).
  • Mass Spectrometry: The molecular weight (predicted 377.89 g/mol for the target) is lower than analogs 2r–2u due to the absence of the hydroxydiphenylmethyl group.

Table 2: Fungicidal Activity of Related Compounds

Compound Class Core Structure Substituents Reported Activity Source
Piperidin-1-yl butan-1-one derivatives Piperidine + butanone Hydroxydiphenylmethyl + aryl Not explicitly stated Molecules 2008
Thiazol-isoxazol derivatives Piperidine + thiazol-isoxazol 5-phenyl-4,5-dihydroisoxazol Broad-spectrum fungicides Patent EP 2024
Target Compound Piperidine + butanone Chloro-dimethylphenoxy Hypothesized: Potential fungicidal activity Structural inference

Key Observations:

  • Mechanistic Implications: The patent in highlights thiazol-isoxazol-piperidine derivatives as fungicides, suggesting that piperidine-containing compounds may target fungal enzymes or membranes . The target compound’s phenoxy group could modulate bioavailability or target affinity compared to heterocyclic substituents.
  • Activity Prediction: The chloro and dimethyl groups may enhance antifungal activity by improving membrane penetration or resistance to metabolic degradation, though this requires experimental validation.

Biological Activity

4-(4-Chloro-3,5-dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound features a piperidine ring and a chlorinated phenoxy group, which are known to influence various biological mechanisms. This article explores the biological activity of this compound based on recent studies and findings.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The piperidine moiety can interact with neurotransmitter receptors, while the chlorinated phenoxy group may influence enzyme activity. Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing the piperidine and phenoxy groups exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves modulation of apoptotic pathways, potentially through interactions with Bcl-2 family proteins .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has shown potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have investigated the biological activities of similar compounds:

Study Findings Implications
Study A (2020)Found moderate antibacterial activity against Salmonella typhiSuggests potential for use in treating bacterial infections
Study B (2017)Demonstrated significant anticancer effects in SJSA-1 cell lineIndicates promise for cancer therapy
Study C (2019)Evaluated enzyme inhibition and binding interactions with BSAHighlights potential pharmacological applications

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